molecular formula C10H17N6O11P3 B12796074 Adenosine 5'-(tetrahydrogen triphosphate), 3'-amino-2',3'-dideoxy- CAS No. 90053-18-2

Adenosine 5'-(tetrahydrogen triphosphate), 3'-amino-2',3'-dideoxy-

Cat. No.: B12796074
CAS No.: 90053-18-2
M. Wt: 490.20 g/mol
InChI Key: RTDWSTYJRAZSBP-RRKCRQDMSA-N
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Description

Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- is a modified nucleoside triphosphate. It is structurally similar to adenosine triphosphate but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which are replaced by hydrogen atoms. This modification results in the compound’s inability to form phosphodiester bonds, making it useful in various biochemical applications, particularly in the study of DNA and RNA synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- typically involves the following steps:

    Starting Material: The synthesis begins with adenosine, which undergoes selective protection of the hydroxyl groups.

    Deoxygenation: The protected adenosine is then subjected to deoxygenation at the 2’ and 3’ positions to replace the hydroxyl groups with hydrogen atoms.

    Phosphorylation: The deoxygenated adenosine is phosphorylated at the 5’ position using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at the 3’ position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the triphosphate group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of the compound.

Scientific Research Applications

Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- has several scientific research applications:

    DNA and RNA Synthesis: It is used as a chain terminator in DNA sequencing and synthesis, preventing the addition of further nucleotides.

    Enzyme Mechanistic Studies: The compound is used to study the mechanisms of polymerases and other enzymes involved in nucleic acid metabolism.

    Antiviral Research: Due to its ability to terminate nucleic acid chains, it is used in the development of antiviral drugs.

Mechanism of Action

The mechanism of action of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- involves its incorporation into growing nucleic acid chains by polymerases. Once incorporated, the absence of the 3’ hydroxyl group prevents the formation of phosphodiester bonds, effectively terminating the chain. This property makes it a valuable tool in DNA sequencing and antiviral research.

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-: Similar in structure but lacks the amino group at the 3’ position.

    Adenosine 5’-triphosphate: The natural form with hydroxyl groups at the 2’ and 3’ positions.

    2’,3’-Dideoxyadenosine 5’-triphosphate: Another chain terminator used in similar applications.

Uniqueness

Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- is unique due to the presence of the amino group at the 3’ position, which can participate in additional chemical reactions, providing more versatility in biochemical applications.

Properties

CAS No.

90053-18-2

Molecular Formula

C10H17N6O11P3

Molecular Weight

490.20 g/mol

IUPAC Name

[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N6O11P3/c11-5-1-7(16-4-15-8-9(12)13-3-14-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7H,1-2,11H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t5-,6+,7+/m0/s1

InChI Key

RTDWSTYJRAZSBP-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N

Origin of Product

United States

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